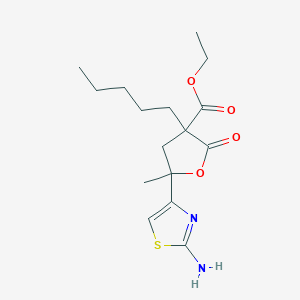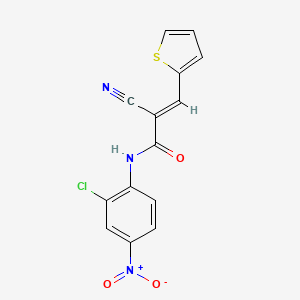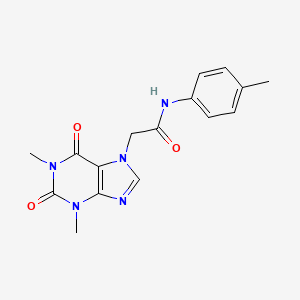
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-5-methyl-2-oxo-3-pentyloxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It contains a thiazole ring, an oxadiazole ring, and an ester functional group.
- The compound’s systematic name describes its substituents and connectivity.
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-5-methyl-2-oxo-3-pentyloxolane-3-carboxylate: is a complex organic compound with a unique structure.
准备方法
- The synthesis involves several steps:
Step 1: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol.
Step 2: Acid hydrazide reacts with carbon disulfide to yield 5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol.
化学反应分析
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions.
科学研究应用
Biology and Medicine: Further research may explore its antibacterial, antifungal, or antitumor properties.
Industry: It could serve as a starting point for drug development.
作用机制
- The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways.
- Further studies are needed to understand its effects fully.
相似化合物的比较
Similar Compounds: Other thiazole derivatives and 1,3,4-oxadiazoles.
Uniqueness: Its combination of thiazole and oxadiazole rings sets it apart.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
属性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-5-methyl-2-oxo-3-pentyloxolane-3-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-4-6-7-8-16(12(19)21-5-2)10-15(3,22-13(16)20)11-9-23-14(17)18-11/h9H,4-8,10H2,1-3H3,(H2,17,18) |
InChI 键 |
GTZZCEQQNSESGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(CC(OC1=O)(C)C2=CSC(=N2)N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11651366.png)
![3-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11651372.png)
![2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-5-(propan-2-yl)pyrimidin-4(3H)-one](/img/structure/B11651376.png)


![Ethyl 5-{[(4-chlorophenyl)sulfonyl][(4-nitrophenyl)carbonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651390.png)

![(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651401.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)
![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651406.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)
![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651432.png)
![2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11651436.png)
